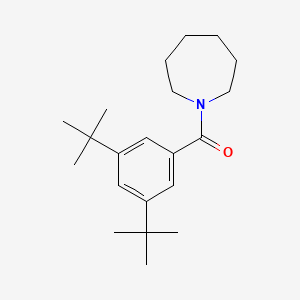

1-(3,5-di-tert-butylbenzoyl)azepane

Description

Properties

IUPAC Name |

azepan-1-yl-(3,5-ditert-butylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO/c1-20(2,3)17-13-16(14-18(15-17)21(4,5)6)19(23)22-11-9-7-8-10-12-22/h13-15H,7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZBJTYXKSVRIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCCCCC2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

AM-1220

- Structure: (1-((1-methylazepan-3-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone .

- Key Differences :

- AM-1220 incorporates an indole-naphthalene aromatic system, whereas 1-(3,5-di-tert-butylbenzoyl)azepane lacks extended π-systems.

- The tert-butyl groups in the target compound increase steric hindrance compared to AM-1220’s methyl-substituted azepane and indole moieties.

- Physicochemical Properties :

- AM-1220’s aromaticity may reduce solubility in polar solvents, while the tert-butyl groups in the target compound enhance lipophilicity (higher logP).

Diazepam

- Structure : 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one .

- Key Differences :

- Diazepam’s fused benzodiazepine ring contrasts with the single azepane ring in the target compound.

- The 3,5-di-tert-butylbenzoyl group lacks Diazepam’s chlorine substituent, which is critical for GABA receptor binding.

- Toxicity and Safety: Diazepam carries risk phrases R61 (developmental toxicity) and R22 (harmful if swallowed) . No direct toxicity data exist for 1-(3,5-di-tert-butylbenzoyl)azepane, but its steric bulk may reduce unintended biological interactions.

AM-1241

- Structure: (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone .

- Key Differences :

- AM-1241 uses a piperidine ring (6-membered) versus azepane (7-membered), affecting conformational flexibility.

- The iodine and nitro groups in AM-1241 introduce electrophilic character, absent in the tert-butyl-substituted target compound.

- Functional Implications :

- Piperidine’s smaller ring size may enhance binding affinity to certain receptors compared to azepane derivatives.

Data Table: Comparative Properties

Research Findings and Implications

- Steric Effects : The tert-butyl groups in 1-(3,5-di-tert-butylbenzoyl)azepane likely improve metabolic stability by shielding the azepane ring from oxidative enzymes, a hypothesis supported by studies on tert-butyl-containing pharmaceuticals .

- Synthetic Challenges : The steric bulk of the tert-butyl groups could complicate synthesis, necessitating optimized conditions (e.g., slow addition of acyl chlorides, excess base) akin to oxadiazole derivatization methods .

Q & A

What are the optimal synthetic routes for 1-(3,5-di-tert-butylbenzoyl)azepane, and how can reaction conditions be systematically optimized?

Basic Research Question

The synthesis of 1-(3,5-di-tert-butylbenzoyl)azepane involves coupling 3,5-di-tert-butylbenzoic acid derivatives with azepane. A two-step approach is common: (1) activation of the carboxylic acid (e.g., via thionyl chloride to form the acyl chloride) and (2) nucleophilic acylation with azepane. Key parameters include temperature (0–25°C for acylation), solvent polarity (dichloromethane or THF), and stoichiometric ratios (1:1.2 acyl chloride:azepane) .

Advanced Research Question

To optimize yield and purity, employ factorial design to evaluate interactions between variables (e.g., temperature, solvent, catalyst). For example, a 2³ factorial design could test combinations of solvents (THF vs. DCM), temperatures (0°C vs. 25°C), and catalysts (DMAP vs. pyridine). Response surface methodology (RSM) further refines optimal conditions . Computational tools like COMSOL Multiphysics or AI-driven platforms (e.g., PubChem’s synthesis planner) can predict side reactions, such as tert-butyl group cleavage under acidic conditions .

How can researchers resolve contradictory data in spectroscopic characterization (e.g., NMR vs. IR)?

Basic Research Question

Standard characterization includes ¹H/¹³C NMR (to confirm azepane ring integrity and tert-butyl substituents) and FT-IR (to validate carbonyl stretching at ~1680–1700 cm⁻¹). Discrepancies may arise from impurities or solvent effects. For example, residual DMSO in NMR samples can obscure peaks, while moisture in IR samples may broaden the carbonyl signal .

Advanced Research Question

Combine 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals, particularly in the aromatic region. For IR contradictions, use density functional theory (DFT) to simulate vibrational spectra and compare with experimental data. For instance, tert-butyl groups may cause unexpected splitting in carbonyl peaks due to steric hindrance .

What methodologies are suitable for assessing the biological activity of 1-(3,5-di-tert-butylbenzoyl)azepane?

Basic Research Question

Screen for antimicrobial activity using disc diffusion assays (e.g., against E. coli or S. aureus). Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity. Minimum inhibitory concentration (MIC) assays provide quantitative data .

Advanced Research Question

Investigate mechanistic pathways via molecular docking (e.g., AutoDock Vina) to predict binding affinity with bacterial enzyme targets (e.g., DNA gyrase). Validate results with surface plasmon resonance (SPR) to measure real-time ligand-protein interactions. For cytotoxicity, use flow cytometry to assess apoptosis in mammalian cell lines .

How does the tert-butyl substitution pattern influence the compound’s stability under oxidative conditions?

Advanced Research Question

The tert-butyl groups enhance steric protection of the benzoyl moiety but may destabilize under strong oxidants (e.g., H₂O₂). Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation profiles with analogues lacking tert-butyl groups. Computational models (e.g., COSMO-RS) predict oxidative susceptibility by calculating electron density distributions .

What experimental designs address low yields in large-scale synthesis?

Advanced Research Question

Use orthogonal design to isolate critical factors. For example:

How can researchers validate computational predictions of the compound’s reactivity?

Advanced Research Question

Compare DFT-calculated transition states (e.g., Gaussian 16) with experimental kinetic data (e.g., Arrhenius plots). For example, calculate activation energy for tert-butyl cleavage and correlate with observed degradation rates in HPLC .

What strategies mitigate solvent interference in kinetic studies?

Basic Research Question

Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal overlap. For UV-Vis assays, select solvents with low absorbance in the analyte’s λmax (e.g., acetonitrile for aromatic compounds) .

How do structural modifications (e.g., azepane ring size) affect bioactivity?

Advanced Research Question

Synthesize analogues with varying ring sizes (e.g., piperidine vs. azepane) and compare via SAR studies . Use principal component analysis (PCA) to correlate structural descriptors (e.g., LogP, PSA) with MIC values .

What green chemistry approaches reduce waste in synthesis?

Advanced Research Question

Replace traditional solvents with ionic liquids or scCO₂ (supercritical CO₂) to improve atom economy. Catalytic systems (e.g., enzyme-mediated acylation) minimize byproducts. Life cycle assessment (LCA) quantifies environmental impact .

How can contradictory cytotoxicity data between cell lines be resolved?

Advanced Research Question

Perform transcriptomic profiling (RNA-seq) to identify differential gene expression in sensitive vs. resistant cell lines. Validate with CRISPR knockouts of suspected targets (e.g., apoptosis regulators) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.